molecular formula C9H12ClN3 B1407598 [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride CAS No. 1417567-47-5

[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride

Cat. No.: B1407598
CAS No.: 1417567-47-5
M. Wt: 197.66 g/mol
InChI Key: YDWZKEHKMKTKIX-UHFFFAOYSA-N
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Description

[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride is a nitrogenous compound that can be prepared by reacting an amine with pyrrole. It is used in biosynthesis as a chaperone that helps to stabilize the amino acid sequence of proteins . This compound is also utilized in stereoselective synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride involves the reaction of an amine with pyrrole. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride apart is its specific structure, which allows it to interact uniquely with molecular targets such as FGFRs. This unique interaction makes it a valuable compound in cancer research and therapy .

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;/h1-2,5-6H,3-4,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWZKEHKMKTKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CCN)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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